molecular formula C19H19F3N2O3 B11483052 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester

Cat. No.: B11483052
M. Wt: 380.4 g/mol
InChI Key: PNTKESUTOCDXCC-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylphenylamine with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. Finally, the ethyl ester is formed through esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzoylamino group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different functional groups.

    Propanoic acid, 3-(benzoylamino)-2-methyl-, methyl ester: A related compound with a similar benzoylamino group but different ester and trifluoromethyl groups.

Uniqueness

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-(3-methylanilino)propanoate

InChI

InChI=1S/C19H19F3N2O3/c1-3-27-17(26)18(19(20,21)22,23-15-11-7-8-13(2)12-15)24-16(25)14-9-5-4-6-10-14/h4-12,23H,3H2,1-2H3,(H,24,25)

InChI Key

PNTKESUTOCDXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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